2-ethylsulfanyl-3H-benzimidazol-5-ol;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethylsulfanyl-3H-benzimidazol-5-ol;hydrobromide is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various fields, including medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylsulfanyl-3H-benzimidazol-5-ol;hydrobromide typically involves the formation of the benzimidazole core followed by the introduction of the ethylsulfanyl and hydroxyl groups. One common method includes the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions. The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, while the hydroxyl group can be added through hydroxylation reactions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs high-yielding, scalable processes. These methods may include the use of microwave-assisted synthesis, which offers rapid reaction times and high efficiency. Catalysts such as zinc chloride or nickel complexes are often used to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
Types of Reactions
2-ethylsulfanyl-3H-benzimidazol-5-ol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzimidazole derivatives .
Scientific Research Applications
2-ethylsulfanyl-3H-benzimidazol-5-ol;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer and antioxidant properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-ethylsulfanyl-3H-benzimidazol-5-ol;hydrobromide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The ethylsulfanyl and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1H-benzimidazol-5-ol hydrobromide
- 2-(2,2,2-trifluoroethyl) benzimidazole derivatives
- Bis(benzimidazole) complexes
Uniqueness
2-ethylsulfanyl-3H-benzimidazol-5-ol;hydrobromide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
IUPAC Name |
2-ethylsulfanyl-3H-benzimidazol-5-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS.BrH/c1-2-13-9-10-7-4-3-6(12)5-8(7)11-9;/h3-5,12H,2H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIBKYXKJVZISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1)C=C(C=C2)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.